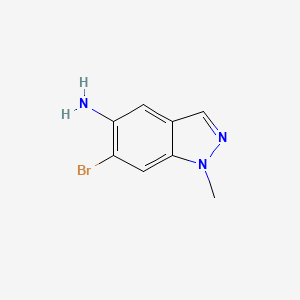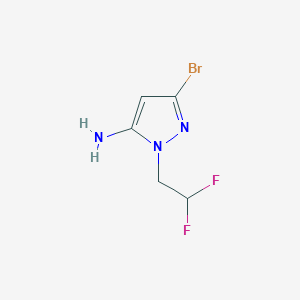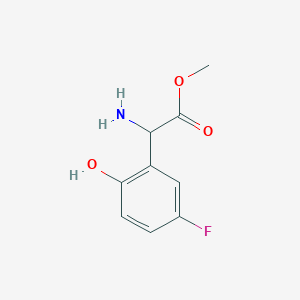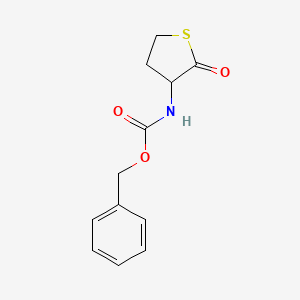![molecular formula C14H27FN4 B11731516 [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl, fluoro, and methyl group, along with a diethylamino propyl side chain. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 1-ethyl-3-methyl-1H-pyrazol-4-carbaldehyde can be prepared by reacting ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Diethylamino Propyl Side Chain: The final step involves the alkylation of the pyrazole derivative with 3-(diethylamino)propyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoro group, potentially yielding dihydropyrazole derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the diethylamino propyl side chain.
Reduction: Dihydropyrazole derivatives or defluorinated products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other pyrazole derivatives such as:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the diethylamino propyl side chain and fluoro group, resulting in different biological activities.
3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its pharmacokinetic properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H27FN4 |
|---|---|
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H27FN4/c1-5-18(6-2)10-8-9-16-11-13-12(4)17-19(7-3)14(13)15/h16H,5-11H2,1-4H3 |
Clé InChI |
WCXBUIJUVRRGDT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CNCCCN(CC)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)

![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)


![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
